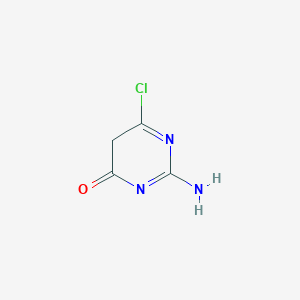
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide exerts its therapeutic effects by binding to and inhibiting the activity of a specific enzyme called dipeptidyl peptidase 4 (DPP-4). DPP-4 is involved in various physiological processes, including metabolism, inflammation, and immune response. By inhibiting DPP-4, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer research, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. In inflammation research, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of inflammation. In pain research, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to reduce the activity of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in nociception.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for DPP-4, its low toxicity, and its ability to penetrate the blood-brain barrier. However, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide also has some limitations, including its limited solubility in aqueous solutions and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for research on 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and pain. Another direction is to explore its effects on other physiological processes, such as metabolism and immune response. Additionally, research could focus on developing more effective and stable analogs of 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide.
Méthodes De Synthèse
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide is synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base, followed by the reaction of the resulting intermediate with N-(tert-butoxycarbonyl)glycine. The final step involves the removal of the protecting group to yield 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide.
Applications De Recherche Scientifique
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and pain. In cancer research, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines. In pain research, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to alleviate pain by inhibiting the activation of nociceptors.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-7-10(2)17(16-9)8-13(18)15-12-5-3-11(14)4-6-12/h3-7H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWCXTZYGLCBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)
![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)


![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)
![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)

![7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7470118.png)
![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)


